
Perillaldehyde
Overview
Description
Perillaldehyde ((S)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde) is a monocyclic monoterpenoid predominantly extracted from Perilla frutescens (L.) Britton. It accounts for 41.6–50% of the essential oil in purple perilla varieties and is characterized by a mint-like, cinnamon aroma . Its applications span perfumery, food flavoring, and traditional medicine, with documented antifungal, antioxidant, and anticancer properties.
Preparation Methods
Industrial Synthesis from β-Pinene
The industrial production of perillaldehyde predominantly relies on β-pinene as the starting material due to its commercial availability and structural compatibility. The synthesis involves three sequential steps: epoxidation , isomerization , and oxidation , optimized to maximize yield and minimize side reactions .
Epoxidation of β-Pinene
β-Pinene undergoes epoxidation using peracetic acid as the oxidizing agent. This reaction forms epoxy pinane, a cyclic ether derivative, under controlled temperature conditions (20–40°C). The reaction mechanism involves electrophilic addition, with the epoxy group introduced at the exocyclic double bond .
Key Parameters :
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Temperature : 30°C optimal for minimizing ring-opening side products
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Molar Ratio : β-pinene:peracetic acid = 1:1.2
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Reaction Time : 8–12 hours
Isomerization to Perillyl Alcohol
Epoxy pinane is dissolved in dimethylformamide (DMF) and subjected to isomerization catalyzed by Lewis acids (e.g., zinc chloride). This step converts the epoxy group into a secondary alcohol, yielding perillyl alcohol.
Process Outcomes :
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Yield : 70–75%
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Purity : 85–90% after solvent recovery
Oxidation to this compound
Perillyl alcohol is oxidized using chromium-based reagents (e.g., CrO₃) in dichloroethane, forming this compound. Alternative oxidants like pyridinium chlorochromate (PCC) are avoided due to overoxidation risks .
Optimized Conditions :
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Oxidant : CrO₃ in stoichiometric excess (1:1.5 molar ratio)
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Solvent : Dichloroethane at 50°C
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Reaction Time : 4–6 hours
Post-Reaction Processing :
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Solvent removal via vacuum distillation
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Crude this compound yield: 25–40% mass content
Purification Techniques for Low-Purity this compound
Crude this compound contains high-boiling impurities (e.g., this compound derivatives, polymers), necessitating purification before industrial use. The patent CN116283656A introduces a solvent extraction-oximation-recrystallization sequence that outperforms traditional distillation .
Solvent Extraction
Nonpolar solvents (n-hexane, petroleum ether) selectively partition this compound from impurities.
Protocol :
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Mix crude this compound with solvent (1:3 mass ratio).
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Vigorous stirring followed by phase separation.
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Repeat extraction 3–5 times.
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Concentrate organic phase to recover solvent and isolate purified this compound.
Efficacy :
-
Purity Improvement : 25–40% → 40–60%
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Solvent Recovery : >90% via atmospheric distillation
Oximation Reaction
Purified this compound reacts with hydroxylamine hydrochloride to form this compound oxime, a crystalline intermediate.
2\text{OH·HCl} \xrightarrow{\text{pH 6.0, 45}^\circ\text{C}} \text{this compound oxime} + \text{H}2\text{O}
Conditions :
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Molar Ratio : this compound:NH₂OH·HCl = 1:1.5–2.0
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Base : Sodium carbonate for pH adjustment
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Reaction Time : 4–6 hours
Recrystallization
Crude oxime is recrystallized from ethanol to achieve pharmaceutical-grade purity.
Outcomes :
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Final Purity : ≥99.0%
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Overall Yield : 55–62% (vs. 58% for distillation)
Comparative Analysis of Synthesis Methods
The table below contrasts traditional distillation with the solvent extraction-oximation method:
Key Advantages of Solvent Extraction :
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Avoids thermal degradation (distillation operates at 100–120°C under vacuum) .
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Reduces energy consumption by 30% compared to distillation.
Recent Advances in Catalytic Oxidation
Emerging methods explore heterogeneous catalysts to improve oxidation efficiency. For example, gold nanoparticles on TiO₂ substrates show promise in converting perillyl alcohol to this compound with 85% selectivity at 70°C .
Catalyst Performance :
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Conversion : 90%
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Selectivity : 85%
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Reusability : 5 cycles without significant activity loss
Chemical Reactions Analysis
Types of Reactions
Perillaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to perilla acid using oxidizing agents.
Reduction: It can be reduced to perillyl alcohol using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Perilla acid.
Reduction: Perillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1.1 Antifungal Properties
Perillaldehyde exhibits potent antifungal activity against various fungal species, including Aspergillus flavus, Aspergillus niger, and Candida albicans. Studies have demonstrated that PAE can inhibit fungal growth and trigger apoptosis through a metacaspase-dependent pathway, making it a promising candidate for food preservation and therapeutic applications in treating fungal infections .
1.2 Antioxidant Effects
Research indicates that this compound possesses significant antioxidant properties. It activates the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in managing inflammatory skin diseases and conditions related to oxidative damage .
1.3 Anti-inflammatory Activity
PAE has been shown to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. For instance, it can reduce the release of CCL2 chemokine in human keratinocytes exposed to environmental toxins . Its anti-inflammatory effects extend to various biological systems, suggesting its potential in treating chronic inflammatory diseases.
Pharmaceutical Applications
2.1 Drug Development
Due to its diverse pharmacological properties, this compound is being explored as a potential ingredient in drug formulations aimed at treating cancer, depression, and other inflammatory conditions. Animal studies have indicated its anticancer and antidepressant effects, supporting its use in developing new therapeutic agents .
2.2 Traditional Medicine
In traditional medicine, particularly in East Asia, this compound has been used for centuries for its health benefits. Its incorporation into herbal formulations highlights its historical significance and ongoing relevance in contemporary pharmacotherapy .
Food Industry Applications
3.1 Food Preservation
This compound's antifungal and antioxidant properties make it an effective natural preservative in the food industry. It can prolong shelf life by inhibiting microbial growth and oxidative spoilage, thus enhancing food safety and quality .
3.2 Flavoring Agent
As a component of essential oils, this compound is also used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its application extends to both culinary uses and commercial food production .
Safety Profile
This compound is classified as "generally recognized as safe" (GRAS) when used in moderate amounts. However, excessive consumption may lead to minor adverse effects, underscoring the importance of dosage regulation in its applications .
Case Studies
Mechanism of Action
Perillaldehyde exerts its effects through several mechanisms:
Antifungal Activity: It induces cell death in fungi such as Aspergillus flavus by inhibiting energy metabolism and causing the accumulation of reactive oxygen species.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical Composition and Abundance in Perilla frutescens Varieties
Perillaldehyde and perilla ketone are chemotype markers distinguishing purple and green perilla varieties (Table 1).
Table 1: Dominant Volatile Compounds in Perilla frutescens Varieties
Compound | Purple Perilla (Relative Peak Area %) | Green Perilla (Relative Peak Area %) |
---|---|---|
This compound | 31.72 ± 3.12 | <1.0 |
Perilla ketone | <1.0 | 27.50 ± 3.01 |
Benzaldehyde | 26.7 (red variety) | – |
cis-Jasmone | – | 21.2 |
β-Caryophyllene | 24.2 | 24.2 |
Benzaldehyde and β-caryophyllene are shared across varieties, while perillene is exclusive to green perilla . Biosynthetic pathways diverge: this compound derivatives (e.g., shisool) dominate in purple perilla, whereas perilla ketone and isoegomaketone are upregulated in green perilla .
Cytotoxicity Against Cancer Cells
This compound and its derivatives exhibit varying cytotoxic profiles (Table 2).
Table 2: Cytotoxic Activity of this compound and Analogues
Structural modifications significantly enhance activity. For instance, the addition of an epoxide group (e.g., this compound 8,9-epoxide) increases cytotoxicity by 20–30% compared to perillyl alcohol, attributed to heightened electrophilicity and membrane permeability .
Antifungal and Antioxidant Properties
This compound outperforms phenylpropanoids (e.g., cinnamaldehyde) in antifungal activity, suppressing Botrytis cinerea via metacaspase-independent apoptosis . It also preserves fruit quality by reducing microbial load and oxidative spoilage in blueberries and Chinese bayberries .
Structural-Activity Relationships (SAR)
Key functional groups dictating bioactivity include:
- Aldehyde group : Enhances electrophilicity, enabling protein adduct formation and ROS induction .
- Epoxide moiety : Increases cytotoxicity (e.g., this compound 8,9-epoxide vs. This compound) .
- Conjugated double bonds : Facilitate membrane interaction and pro-apoptotic signaling .
Table 3: Impact of Functional Groups on Cytotoxicity
Compound | Functional Groups | GI% Range |
---|---|---|
(−)-Perillaldehyde | Aldehyde, C=C | 59.28–83.03 |
(−)-Perillaldehyde 8,9-epoxide | Aldehyde, epoxide, C=C | 96.32–99.89 |
Perillyl alcohol | Hydroxyl, C=C | 90.92–95.82 |
(+)-Limonene | None (hydrocarbon) | 2.28–12.28 |
Source:
Biological Activity
Perillaldehyde (PAE) is a monoterpene aldehyde primarily derived from the essential oil of Perilla frutescens, a plant widely used in traditional medicine and culinary applications. Recent studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it possesses a distinctive aromatic aldehyde group that plays a crucial role in its interaction with biological systems.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells. Studies have shown that PAE can enhance the expression of antioxidant proteins and reduce reactive oxygen species (ROS) levels in various cellular models.
- Case Study : A study demonstrated that PAH treatment improved antioxidant enzyme activities in vaginal tissues affected by Candida albicans infection, thus protecting against oxidative damage .
Antimicrobial Effects
This compound has been recognized for its antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of fungi and bacteria.
- Research Findings : PAE was found to suppress the transformation of Candida albicans from yeast to hyphal forms, indicating its potential as an antifungal agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : In a study involving vulvovaginal candidiasis, PAE significantly reduced IL-1β release and inhibited apoptosis induced by fungal invasion .
Anticancer Properties
This compound has garnered attention for its anticancer effects, particularly in prostate cancer. Research indicates that it can inhibit tumor progression and metastasis.
- Case Study : A study on prostate cancer cells demonstrated that PAH treatment reduced cell proliferation and migration while downregulating stem cell markers like CD133 and CD44 .
Radioprotective Effects
Recent studies suggest that this compound may offer protection against radiation-induced injuries. It activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.
- Research Findings : In animal models exposed to ionizing radiation, PAH treatment mitigated intestinal injury by inhibiting ferroptosis and promoting the survival of crypt cells .
Table 1: Summary of Biological Activities of this compound
The biological activities of this compound are mediated through several mechanisms:
- Nrf2 Activation : PAE enhances the expression of Nrf2, a transcription factor that regulates antioxidant responses.
- Inhibition of Inflammatory Pathways : It downregulates pro-inflammatory cytokines and modulates immune responses.
- Antimicrobial Action : PAE disrupts microbial cell membranes and inhibits biofilm formation.
- Anticancer Mechanisms : It induces apoptosis in cancer cells and inhibits angiogenesis.
Q & A
Basic Research Questions
Q. What experimental assays are recommended for assessing perillaldehyde’s genotoxicity, and how should conflicting results between regulatory bodies be addressed?
- Methodology : Use a tiered approach combining in vitro (Ames test, micronucleus assay in human lymphocytes) and in vivo (comet assay in rodents) assays. For conflicting interpretations (e.g., EFSA vs. other agencies), compare results against laboratory historical control data and evaluate dose-dependent cytotoxicity. For instance, EFSA’s equivocal HPRT mutation results were attributed to unreproduced linear trends, while comet assay positivity was dismissed due to overlap with historical vehicle control ranges .
Q. How can researchers optimize this compound extraction from plant sources while maintaining stability?
- Methodology : Employ response surface methodology (RSM) with steam distillation, optimizing parameters like extraction time, temperature, and solvent ratio. Monitor this compound degradation using HPLC coupled with ¹H-qNMR to validate stability, as decomposition is common in standard reagents .
Q. What are the standard protocols for evaluating this compound’s antiviral activity against plant viruses like TMV?
- Methodology : Use Nicotiana glutinosa leaves to quantify lesion inhibition rates (Formula: ), TEM for viral particle observation, and hypersensitive response assays. Measure induced resistance via salicylic acid (SA) and H₂O₂ accumulation, and defense enzymes (PAL, SOD) .
Advanced Research Questions
Q. How does this compound induce systemic acquired resistance (SAR) in plants, and what molecular markers validate this mechanism?
- Methodology : Analyze upregulation of SAR-related genes (NPR1, PR1, PR5) via RT-qPCR and measure SA levels using HPLC. This compound at 800 µg/mL increased SA content by 1032.08 pmol/L and NPR1 expression 3.19-fold, confirming SA-mediated SAR activation .
Q. What methodologies confirm this compound’s induction of apoptosis in fungal pathogens like Aspergillus flavus?
- Methodology : Use fluorometric assays for mitochondrial membrane potential (MtΔΨ) depolarization, phosphatidylserine exposure (Annexin V staining), and metacaspase activation. Western blotting for cytochrome c release and TEM for apoptotic morphology (e.g., DNA condensation) are critical .
Q. How can researchers resolve contradictions in genotoxicity data, such as EFSA’s positive comet assay vs. non-reproducible in vitro results?
- Methodology : Apply weight-of-evidence analysis by integrating comet assay data with cytotoxicity metrics (e.g., ALT/AST levels). In this compound’s case, liver comet results at 700 mg/kg/day were deemed artifacts of hepatotoxicity, as in vitro assays with metabolic activation were negative .
Q. What novel mechanisms explain this compound’s selective ferroptosis induction in leukemia cells?
- Methodology : Assess lipid peroxidation (MDA assay), GPX4 activity, and iron chelation effects. Patient-derived AML cells showed ferroptosis markers (e.g., ROS accumulation) at lower IC₅₀ values compared to normal cells, validated via RNA-seq for Nrf2 pathway modulation .
Q. Methodological Design Considerations
Q. How can dual-mode optical sensor arrays improve this compound detection in plant tissues?
- Methodology : Develop chromogenic strips using hydrazine-based indicators (e.g., rhodamine-hydrazine) for colorimetric/fluorescent detection. Smartphone-based RGB analysis enables field quantification with a LOD of 20.0 µM, validated against HPLC .
Q. What strategies ensure reliable quantification of this compound in complex matrices like herbal extracts?
- Methodology : Use relative molar sensitivity (RMS) with diphenyl sulfone as a single reference in HPLC-PDA. This approach bypasses unstable this compound standards, achieving <5% error compared to traditional methods .
Q. How do researchers validate the broad-spectrum resistance induced by this compound against fungal pathogens?
Properties
IUPAC Name |
4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOYJJNUMEFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051855 | |
Record name | Perillaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour | |
Record name | Perillyl aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-Mentha-1,8-dien-7-al | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 to 240.00 °C. @ 760.00 mm Hg | |
Record name | Perillyl aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |
Record name | p-Mentha-1,8-dien-7-al | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.948-0.956 | |
Record name | p-Mentha-1,8-dien-7-al | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2111-75-3, 5503-12-8 | |
Record name | Perillaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2111-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perillaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002111753 | |
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Record name | PERILLALDEHYDE | |
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Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)- | |
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Record name | Perillaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropenylcyclohex-1-enecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.639 | |
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Record name | (+)-Perillaaldehyde | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PERILLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQL0XA86G | |
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Record name | Perillyl aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 25 °C | |
Record name | Perillyl aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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